N-[2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
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Overview
Description
N-[2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide: is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitro group, a boronate ester, and a formamide group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically involves the following steps:
Boronate Ester Formation: The reaction of the nitro-substituted aromatic compound with a boronic acid or boronate ester.
Formamide Formation:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration, esterification, and formamide formation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form various amine derivatives.
Reduction: The boronate ester can be reduced to form boronic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products:
Amine Derivatives: From the reduction of the nitro group.
Boronic Acids: From the reduction of the boronate ester.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The boronate ester group allows for the conjugation with biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique functional groups.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. The formamide group can engage in hydrogen bonding and other interactions, making the compound versatile in its reactivity.
Comparison with Similar Compounds
2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Phenylboronic Acid: Commonly used in Suzuki coupling reactions.
Properties
IUPAC Name |
N-[2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O5/c1-12(2)13(3,4)21-14(20-12)9-6-5-7-10(15-8-17)11(9)16(18)19/h5-8H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLWHYKWNSYZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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